1-Amino-1-phenylpropan-2-ol

Vue d'ensemble

Description

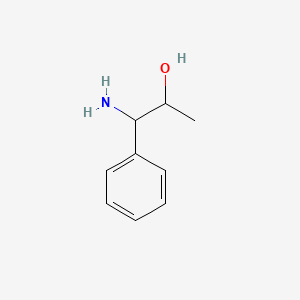

1-Amino-1-phenylpropan-2-ol is an organic compound with the molecular formula C9H13NO. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is also referred to as 1-phenyl-1-amino-2-propanol and is structurally related to phenylpropanolamine .

Méthodes De Préparation

1-Amino-1-phenylpropan-2-ol can be synthesized through several methods. One common synthetic route involves the reduction of 1-phenyl-2-nitropropene using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial production methods may involve the use of more scalable and cost-effective processes, such as catalytic hydrogenation in the presence of a suitable catalyst like palladium on carbon (Pd/C). These methods are optimized for large-scale production and often include purification steps like recrystallization to achieve the desired product quality .

Analyse Des Réactions Chimiques

1-Amino-1-phenylpropan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction produces amines or alcohols .

Applications De Recherche Scientifique

Chemical Applications

Chiral Building Block

1-Amino-1-phenylpropan-2-ol is utilized as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry allows it to serve as a precursor for the production of various pharmaceuticals and biologically active compounds. For example, it can be used in the synthesis of other phenethylamines, which are important in medicinal chemistry.

Synthesis Techniques

The compound can be synthesized through various methods, including:

- Reduction of Phenylacetone : This method often employs chiral reducing agents to yield high enantiomeric purity.

- Biocatalytic Processes : Recent advancements have shown that multi-enzymatic cascades can produce this compound with high regioselectivity and stereoselectivity, achieving optical purities exceeding 99.5% .

Biological Applications

Pharmacological Properties

this compound exhibits sympathomimetic properties, acting on adrenergic receptors to stimulate the release of norepinephrine and dopamine. This mechanism underlies its potential therapeutic applications:

- Decongestant : It has been widely used in over-the-counter medications for nasal congestion relief.

- Stimulant : Research is ongoing into its use for treating conditions such as ADHD and narcolepsy due to its stimulant effects .

Neuroprotective Effects

Studies have indicated that this compound may possess neuroprotective properties, making it a candidate for further research into its effects on neurotransmitter systems .

Medical Applications

Therapeutic Uses

The compound has been investigated for various medical applications:

- Bronchodilator : It has been used as a bronchodilator for asthma treatment due to its ability to relax bronchial muscles.

- Weight Loss Aids : Historically, it was included in formulations aimed at weight loss due to its appetite-suppressing effects .

Industrial Applications

Pharmaceutical Manufacturing

In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its role as a precursor in drug formulations highlights its importance in drug development processes.

Mécanisme D'action

The mechanism of action of 1-amino-1-phenylpropan-2-ol involves its interaction with various molecular targets. It acts as a sympathomimetic agent, meaning it mimics the effects of sympathetic nervous system activation. This is achieved through the release of norepinephrine, which then activates adrenergic receptors. The compound’s effects on these receptors lead to vasoconstriction, increased heart rate, and other physiological responses .

Comparaison Avec Des Composés Similaires

1-Amino-1-phenylpropan-2-ol is structurally similar to several other compounds, including:

Phenylpropanolamine: Both compounds share a similar structure and have sympathomimetic properties.

Ephedrine: This compound is also a sympathomimetic agent and is used in the treatment of asthma and nasal congestion.

Pseudoephedrine: Another sympathomimetic agent used as a decongestant.

The uniqueness of this compound lies in its specific applications and the balance of its pharmacological effects, making it a valuable compound for research and industrial purposes .

Activité Biologique

1-Amino-1-phenylpropan-2-ol, also known as (1R,2S)-(-)-Ephedrine, is a chiral compound with significant biological activity, particularly as a sympathomimetic agent. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₃NO

- Chirality : Contains a chiral center, allowing for the production of enantiomers with distinct biological activities.

- Functional Groups : Features an amino group and a secondary alcohol, contributing to its reactivity and interactions within biological systems.

This compound primarily exerts its effects by stimulating the sympathetic nervous system. It achieves this through:

- Adrenergic Receptor Activation : It activates both alpha and beta adrenergic receptors, leading to physiological responses such as increased heart rate and bronchodilation. This is primarily mediated by the release of norepinephrine.

- Vasoconstriction : The compound exhibits vasoconstrictive properties, making it effective in treating conditions like hypotension and certain types of shock .

Sympathomimetic Effects

The compound's sympathomimetic properties are characterized by:

- Increased Heart Rate : Studies indicate a significant rise in heart rate upon administration due to norepinephrine release.

- Bronchodilation : It is used as a bronchodilator in asthma treatment due to its ability to relax bronchial muscles.

Psychoactive Properties

Research suggests potential psychoactive effects, including:

- Mood Enhancement : Its structural similarity to other psychoactive compounds indicates possible effects on mood and cognition, although further studies are needed to elucidate these properties .

Therapeutic Applications

This compound has been investigated for various therapeutic applications:

| Application | Description |

|---|---|

| Bronchodilator | Used in the treatment of asthma and other respiratory conditions. |

| Decongestant | Effective in relieving nasal congestion due to its vasoconstrictive effects. |

| Hypotension Treatment | Utilized in managing low blood pressure and shock conditions. |

Research Findings

Recent studies have highlighted the compound's pharmacokinetics and interactions:

- Pharmacokinetics : Exhibits minimal liver metabolism with an elimination half-life ranging from 3 to 6 hours.

- Receptor Interactions : Investigations show that it may influence other neurotransmitter systems beyond adrenergic receptors, suggesting a broader pharmacological profile.

Case Studies

Several case studies have documented the clinical use of this compound:

- Asthma Management : A clinical trial demonstrated significant improvement in lung function among patients using this compound compared to placebo groups.

- Shock Treatment : Reports indicate successful stabilization of blood pressure in patients experiencing septic shock when administered this agent.

Propriétés

IUPAC Name |

1-amino-1-phenylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7(11)9(10)8-5-3-2-4-6-8/h2-7,9,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAEOXZIUGCXWTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80493471 | |

| Record name | 1-Amino-1-phenylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80493471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52500-61-5 | |

| Record name | beta-Amino-alpha-methylphenethyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052500615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-1-phenylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80493471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.